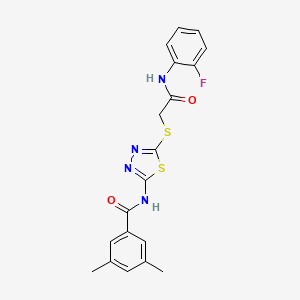
N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C19H17FN4O2S2 and its molecular weight is 416.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following structural formula:
With a molecular weight of 354.42 g/mol, it contains a thiadiazole moiety that is known for its diverse biological activities. The presence of the 2-fluorophenyl group and the 3,5-dimethylbenzamide structure contributes to its pharmacological profile.
Research indicates that compounds containing the thiadiazole scaffold exhibit various mechanisms of action, primarily through:
- Induction of Apoptosis : Many thiadiazole derivatives have been shown to induce apoptotic cell death in cancer cells. This is often mediated by the activation of caspases and disruption of mitochondrial membrane potential .
- Cell Cycle Arrest : Compounds similar to this compound have demonstrated the ability to arrest the cell cycle at various phases (e.g., G2/M phase), leading to inhibited cell proliferation .
- Inhibition of Key Proteins : Some studies suggest that these compounds may inhibit specific proteins involved in cancer progression, such as kinesin spindle protein (KSP), which is crucial for mitosis .
Cytotoxicity Studies
The cytotoxic effects of this compound have been evaluated against several cancer cell lines. The following table summarizes the IC50 values obtained from various studies:
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.28 | |
| HepG2 (Liver Cancer) | 9.6 | |
| HL-60 (Leukemia) | 10.10 |
These results indicate a potent cytotoxic effect against breast cancer and moderate activity against liver cancer cells.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the thiadiazole ring and substituents on the benzamide moiety significantly affect biological activity. For instance:
- Substituent Variations : The introduction of electron-donating or withdrawing groups on the phenyl ring alters the compound's lipophilicity and interaction with biological targets.
- Positioning Effects : Changing the position of substituents on the aromatic rings can lead to substantial changes in potency; for example, para-substituted derivatives generally exhibited enhanced activity compared to their ortho counterparts .
Case Studies
A notable study conducted by researchers evaluated a series of thiadiazole derivatives including this compound in vivo using tumor-bearing mice models. The study demonstrated significant tumor regression and highlighted its potential as a targeted therapy for sarcoma .
Properties
IUPAC Name |
N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S2/c1-11-7-12(2)9-13(8-11)17(26)22-18-23-24-19(28-18)27-10-16(25)21-15-6-4-3-5-14(15)20/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVPNRWHAXBPPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














